Etazolate Hydrochloride Exhibits 8-Fold Greater Potency Than Rolipram Against TcPDE4 in Trypanosoma cruzi
In a comparative study of the membrane-associated cAMP-specific phosphodiesterase from Trypanosoma cruzi (TcPDE4), Etazolate hydrochloride demonstrated an IC50 of 1.3 μM, whereas the standard PDE4 inhibitor rolipram exhibited an IC50 of 10.46 μM under identical assay conditions [1]. This represents an approximately 8-fold greater inhibitory potency for Etazolate hydrochloride against this parasitic PDE4 enzyme.
| Evidence Dimension | PDE4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.3 μM |
| Comparator Or Baseline | Rolipram: 10.46 μM |
| Quantified Difference | 8.0-fold greater potency (10.46 / 1.3) |
| Conditions | TcPDE4 recombinant enzyme assay from Trypanosoma cruzi; cAMP-specific phosphodiesterase activity measurement |
Why This Matters
This quantitative difference is critical for researchers studying parasitic PDE4 enzymes or requiring a more potent tool compound for cAMP modulation in Trypanosoma models, where rolipram may be insufficiently potent at comparable concentrations.
- [1] Alonso GD, Schoijet AC, Torres HN, Flawiá MM. TcPDE4, a novel membrane-associated cAMP-specific phosphodiesterase from Trypanosoma cruzi. Mol Biochem Parasitol. 2007;153(1):33-42. View Source
